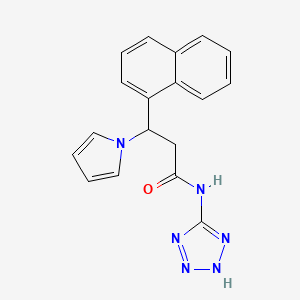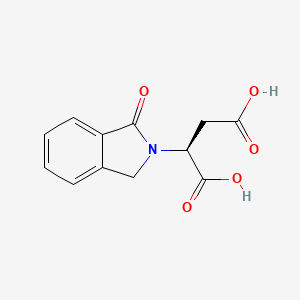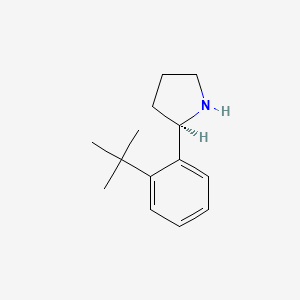
(R)-2-(2-(tert-Butyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds. The presence of the tert-butyl group and the phenyl ring in the structure of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-1-(tert-butyl)benzene and pyrrolidine.
Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 2-bromo-1-(tert-butyl)benzene with a suitable base, such as sodium hydride, to generate the corresponding organometallic reagent.
Cyclization: The organometallic reagent is then reacted with pyrrolidine under appropriate conditions to form the desired pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(tert-Butyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is used as a building block in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its chiral nature makes it an interesting candidate for drug design and development.
Industry
In the industrial sector, ®-2-(2-(tert-Butyl)phenyl)pyrrolidine may be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-(tert-Butyl)phenyl)pyrrolidine: The enantiomer of ®-2-(2-(tert-Butyl)phenyl)pyrrolidine, which may have different biological activities and properties.
2-Phenylpyrrolidine: A similar compound without the tert-butyl group, which may have different chemical and physical properties.
2-(tert-Butyl)phenylamine: A related compound with an amine group instead of the pyrrolidine ring.
Uniqueness
®-2-(2-(tert-Butyl)phenyl)pyrrolidine is unique due to its chiral nature and the presence of both the tert-butyl group and the phenyl ring. These structural features impart specific chemical and physical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
(2R)-2-(2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-5-4-7-11(12)13-9-6-10-15-13/h4-5,7-8,13,15H,6,9-10H2,1-3H3/t13-/m1/s1 |
InChI Key |
OALPXFJKHZQIGA-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1[C@H]2CCCN2 |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


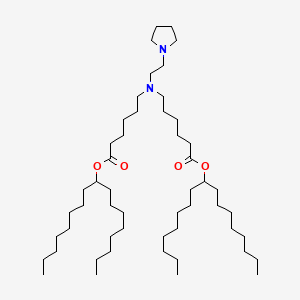
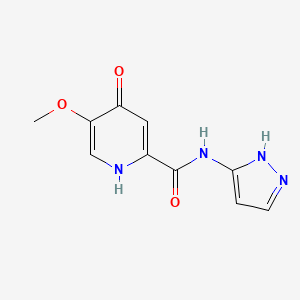
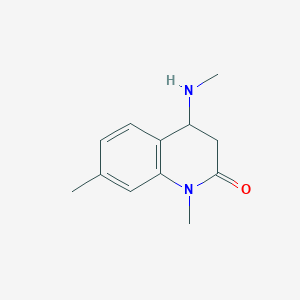
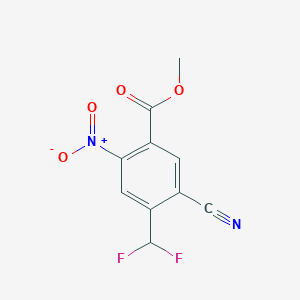
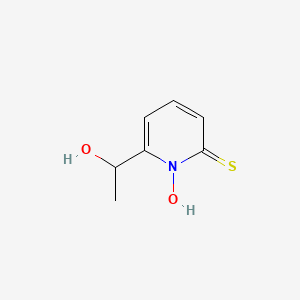
![3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358438.png)
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358440.png)
![6-(2,3-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358449.png)
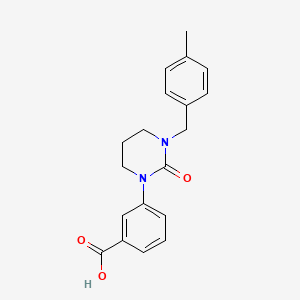
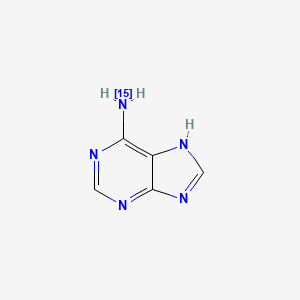
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358457.png)
![tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane](/img/structure/B13358462.png)
